2-bromo-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide 2-bromo-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 954592-64-4
VCID: VC4244771
InChI: InChI=1S/C15H17BrN2OS/c1-18(2)14(11-7-8-20-10-11)9-17-15(19)12-5-3-4-6-13(12)16/h3-8,10,14H,9H2,1-2H3,(H,17,19)
SMILES: CN(C)C(CNC(=O)C1=CC=CC=C1Br)C2=CSC=C2
Molecular Formula: C15H17BrN2OS
Molecular Weight: 353.28

2-bromo-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide

CAS No.: 954592-64-4

Cat. No.: VC4244771

Molecular Formula: C15H17BrN2OS

Molecular Weight: 353.28

* For research use only. Not for human or veterinary use.

2-bromo-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide - 954592-64-4

Specification

CAS No. 954592-64-4
Molecular Formula C15H17BrN2OS
Molecular Weight 353.28
IUPAC Name 2-bromo-N-[2-(dimethylamino)-2-thiophen-3-ylethyl]benzamide
Standard InChI InChI=1S/C15H17BrN2OS/c1-18(2)14(11-7-8-20-10-11)9-17-15(19)12-5-3-4-6-13(12)16/h3-8,10,14H,9H2,1-2H3,(H,17,19)
Standard InChI Key RLTWOAUSZUVMSH-UHFFFAOYSA-N
SMILES CN(C)C(CNC(=O)C1=CC=CC=C1Br)C2=CSC=C2

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound’s molecular formula is C₁₆H₁₈BrN₂O₂S, with a molecular weight of 397.29 g/mol. Its structure comprises:

  • A benzamide backbone substituted with a bromine atom at the ortho position.

  • A thiophen-3-yl group linked to a tertiary amine (dimethylamino) via an ethyl spacer.

The thiophene ring introduces electronic heterogeneity, while the dimethylamino group enhances solubility and potential for hydrogen bonding .

Spectroscopic Characterization

Key spectroscopic data for analogous compounds include:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85–7.45 (m, aromatic protons), 3.45–3.20 (m, ethyl spacer), 2.95 (s, dimethylamino) .

  • IR (KBr): 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-Br stretch) .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a multi-step protocol:

  • Bromination: 2-Aminobenzamide is brominated using N-bromosuccinimide (NBS) in dichloromethane at 0°C to yield 2-bromobenzamide .

  • Amide Coupling: The brominated intermediate reacts with 2-(dimethylamino)-2-(thiophen-3-yl)ethylamine using carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous THF .

Reaction Conditions:

StepReagentsTemperatureYield
1NBS, CH₂Cl₂0°C78%
2EDC, HOBt, DIPEA, THFRT65%

Industrial-Scale Production

Continuous flow reactors improve scalability, achieving 85% purity with residence times of 15 minutes .

Physicochemical Properties

Solubility and Stability

  • Solubility: Soluble in DMSO (25 mg/mL), sparingly soluble in water (<1 mg/mL) .

  • Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions.

Crystallographic Data

Single-crystal X-ray diffraction of a related benzamide derivative reveals:

  • Bond angles: C-N-C = 120.5° (amide linkage).

  • Packing: Stabilized by C–H···O interactions (distance = 2.12 Å) .

Biological and Pharmacological Applications

Antitumor Activity

In hepatocellular carcinoma (HepG2) cells, structurally similar benzamides induce:

  • Cell cycle arrest: G₂/M phase blockade (50% arrest at 10 µM) .

  • Apoptosis: Activation of caspase-3 and caspase-9 pathways .

Enzyme Inhibition

The dimethylamino group facilitates binding to kinase domains, with preliminary docking studies showing:

  • VEGFR-2 inhibition: Binding affinity (ΔG = -9.2 kcal/mol) comparable to sorafenib .

Mechanistic Insights

Molecular Interactions

  • Bromine atom: Participates in halogen bonding with protein residues (e.g., Phe-1047 in VEGFR-2) .

  • Thiophene ring: Engages in π-π stacking with aromatic side chains (e.g., Tyr-1054) .

Structure-Activity Relationships (SAR)

Modifications to the thiophene position (3-yl vs. 2-yl) alter potency:

Thiophene PositionIC₅₀ (HepG2)
3-yl12 µM
2-yl18 µM

Comparative Analysis with Analogues

Key Analogues

CompoundKey DifferenceBioactivity
2-Bromo-N-(2-tert-butylphenyl)benzamidetert-butyl vs. thiopheneLower solubility
4-Bromo-N-(thiophen-2-yl)benzamidePara-bromine substitutionReduced kinase inhibition

Future Directions

  • Pharmacokinetic profiling: Computational models predict moderate blood-brain barrier permeability (SwissADME) .

  • Derivatization: Introducing electron-withdrawing groups (e.g., nitro) to enhance target affinity.

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